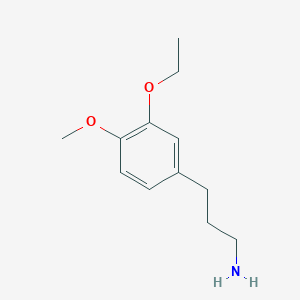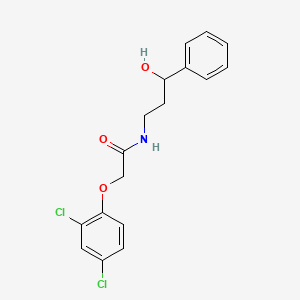![molecular formula C20H24FN3O2S B2904219 N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1234995-14-2](/img/structure/B2904219.png)
N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a fluorobenzyl group, a thiophen-3-ylmethyl group, and a piperidin-4-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and thiophen-3-ylmethylamine. These intermediates are then reacted with piperidine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea
- 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Uniqueness
N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-18-3-1-15(2-4-18)11-22-19(25)20(26)23-12-16-5-8-24(9-6-16)13-17-7-10-27-14-17/h1-4,7,10,14,16H,5-6,8-9,11-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVBTNDSIWJWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate](/img/structure/B2904140.png)


![N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2904144.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2904146.png)
amino}acetamide](/img/structure/B2904147.png)
![2-(tert-butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2904148.png)

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)


